Benzyl 2-oxopiperazine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-oxopiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-8-13-6-7-14(11)12(16)17-9-10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRIGCEHSYQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625724 | |
| Record name | Benzyl 2-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889958-20-7 | |
| Record name | Benzyl 2-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Piperazine Scaffolds in Organic Synthesis
The journey of the piperazine (B1678402) scaffold, the core of Benzyl (B1604629) 2-oxopiperazine-1-carboxylate, is deeply intertwined with the advancement of medicinal chemistry. Initially recognized for its antihelminthic properties, the simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions has evolved into one of the most significant "privileged structures" in drug discovery. nih.govrsc.org
The therapeutic potential of piperazine-containing compounds has been explored for over a century, leading to the development of a vast array of drugs with diverse pharmacological activities. researchgate.net These include antihistamines, antipsychotics, antidepressants, and anticancer agents. rsc.org The success of the piperazine moiety stems from its favorable physicochemical properties. The two nitrogen atoms can be functionalized to modulate solubility, lipophilicity, and target binding, making it a versatile scaffold for combinatorial chemistry and lead optimization. mdpi.com The evolution of synthetic methodologies has further expanded the accessibility and diversity of piperazine derivatives, solidifying their importance in modern organic synthesis. mdpi.com
Structural Characteristics and Chemical Significance of N Benzyloxycarbonyl Oxopiperazine Ring Systems
The structure of Benzyl (B1604629) 2-oxopiperazine-1-carboxylate is characterized by a piperazine (B1678402) ring that has been modified in two key ways: the introduction of a carbonyl group (an oxo group) at the 2-position and the attachment of a benzyloxycarbonyl (Cbz or Z) group to the nitrogen at the 1-position. This combination of features imparts specific chemical properties that are highly significant in organic synthesis.
The benzyloxycarbonyl group is a widely used protecting group for amines. ontosight.ai Its introduction serves to deactivate the N1 nitrogen, preventing it from participating in undesired side reactions while allowing for selective transformations at other positions of the molecule. The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a clean and efficient deprotection strategy. ontosight.ai
The oxopiperazine core, specifically the 2-oxopiperazine lactam structure, provides a rigidified framework that can be used to control the spatial orientation of substituents. This conformational constraint is often crucial for achieving high binding affinity and selectivity for biological targets. The presence of the amide bond within the ring also introduces a hydrogen bond donor and acceptor, which can be important for molecular recognition.
Table 1: Key Structural Features of Benzyl 2-oxopiperazine-1-carboxylate
| Feature | Description | Chemical Significance |
| Piperazine Core | A six-membered heterocyclic ring with two nitrogen atoms in a 1,4-relationship. | Provides a versatile scaffold for introducing diverse functionalities. |
| 2-Oxo Group | A carbonyl group at the second position of the piperazine ring, forming a lactam. | Introduces rigidity and potential for hydrogen bonding. |
| N-Benzyloxycarbonyl (Cbz) Group | A protecting group attached to the nitrogen at the first position. | Protects the N1 amine, allowing for selective reactions elsewhere in the molecule. |
Positional Isomerism and Notation in Oxopiperazine Chemistry
Positional isomers are constitutional isomers that have the same carbon skeleton and the same functional groups but differ in the location of these functional groups on the parent structure. unacademy.comlibretexts.org In the context of oxopiperazine chemistry, the position of the carbonyl group on the piperazine (B1678402) ring is a key determinant of the compound's identity and reactivity.
The nomenclature "2-oxopiperazine" in Benzyl (B1604629) 2-oxopiperazine-1-carboxylate specifies that the carbonyl group is located at the second carbon atom adjacent to the N1 nitrogen. A positional isomer of this would be Benzyl 3-oxopiperazine-1-carboxylate, where the carbonyl group is at the third position. nih.gov This seemingly small change in the position of the oxo group leads to a different class of compound with distinct chemical properties.
The notation is crucial for unambiguously identifying the specific isomer. The numbering of the piperazine ring begins at one of the nitrogen atoms and proceeds around the ring. In the case of N-substituted piperazines, the substituted nitrogen is typically designated as N1.
Table 2: Comparison of 2-Oxo and 3-Oxo Piperazine Isomers
| Isomer | Structure | Key Difference |
| Benzyl 2-oxopiperazine-1-carboxylate | Contains a lactam (amide within a ring) functionality. | The carbonyl group is adjacent to the Cbz-protected nitrogen. |
| Benzyl 3-oxopiperazine-1-carboxylate | Contains a ketone functionality flanked by two nitrogen atoms. | The carbonyl group is beta to the Cbz-protected nitrogen. |
Role As a Key Intermediate and Privileged Scaffold in Advanced Molecular Synthesis
Direct Synthetic Routes to this compound
Direct synthetic routes to this compound, also known as N-Cbz-2-oxopiperazine, typically involve the cyclization of a linear precursor already containing the benzyloxycarbonyl (Cbz) protecting group.
Established Preparative Procedures
The preparation of this compound can be achieved through the cyclization of an N-Cbz protected ethylenediamine (B42938) derivative with a two-carbon electrophile. A common strategy involves the reaction of N-benzylethylenediamine with a glyoxylic acid derivative, followed by cyclization.
Another established method involves the reaction of a suitably protected ethylenediamine with an α-haloacetyl halide, followed by intramolecular cyclization. For example, N-benzylethylenediamine can be acylated with chloroacetyl chloride, and the resulting amide can be cyclized under basic conditions to afford the desired 2-oxopiperazine. The N-Cbz group is then introduced to yield this compound.
A general representation of this cyclization is the reaction of an N-protected amino acid with an N-protected aminoethyl group. For instance, the coupling of N-Cbz-glycine with N'-benzylethylenediamine followed by intramolecular amide bond formation would yield the piperazinone ring.
| Starting Materials | Reagents and Conditions | Product | Reference |
| N-Benzylethylenediamine, Glyoxylic acid | Coupling agent (e.g., DCC), then cyclization | This compound | nih.gov |
| N-Benzylethylenediamine, Chloroacetyl chloride | Base (e.g., triethylamine), then intramolecular cyclization | 1-Benzyl-piperazin-2-one | nih.gov |
| N-Cbz-glycine, N'-Benzylethylenediamine | Coupling agent, then cyclization | 4-Benzyl-1-Cbz-piperazin-2-one | nih.gov |
Stereoselective Syntheses of Chiral Benzyl Oxopiperazine Carboxylates
The development of stereoselective methods to access chiral benzyl oxopiperazine carboxylates is of high importance, as the biological activity of these compounds is often dependent on their stereochemistry. researchgate.net
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral oxopiperazines. One of the most successful approaches is the asymmetric hydrogenation of unsaturated precursors, such as pyrazin-2-ols, which are tautomers of dihydropyrazinones. Palladium-catalyzed asymmetric hydrogenation of these substrates can provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org
Another significant advancement is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-allylic piperazin-2-ones, which can be further functionalized.
More recently, rhodium-catalyzed asymmetric reductive amination and amidation cascade reactions have been developed for the synthesis of chiral piperazinones from alkyl diamines and α-ketoesters. rsc.org These methods provide direct access to chiral piperazinone products with high enantioselectivity.
Table of Asymmetric Catalytic Methods for Piperazinone Synthesis
| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Pd-catalyst | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | up to 99% | rsc.org |
| Pd-catalyst | N-protected piperazin-2-ones | α-Allylic piperazin-2-ones | up to 99% |
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in the synthesis of oxopiperazines. wikipedia.org A chiral auxiliary is temporarily incorporated into the molecule to direct a subsequent diastereoselective transformation. For example, a chiral alcohol can be attached to the N1 position of the piperazine ring to direct the stereoselective alkylation at the C3 position. benjamin-bouvier.fr After the desired stereocenter is set, the auxiliary can be removed.
The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. asianpubs.org For instance, enantiopure α-amino acids can be converted into chiral 1,2-diamines, which are then cyclized to form chiral 2-substituted piperazines. rsc.org This strategy provides a practical and scalable route to these valuable building blocks. The synthesis of chiral 3-substituted piperazin-2-ones can be achieved from α-amino acids through a sequence involving amide coupling, olefination, aza-Michael reaction, and iodocyclization. researchgate.net
Examples of Chiral Auxiliary and Chiral Pool Strategies
| Strategy | Starting Material | Key Transformation | Product | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | 1,4-Disubstituted-2-oxopiperazine with chiral alcohol on N1 | Stereoselective alkylation at C3 | Chiral 3-substituted-2-oxopiperazine | benjamin-bouvier.fr |
| Chiral Pool | α-Amino acids | Conversion to chiral 1,2-diamine and cyclization | Chiral 2-substituted piperazine | rsc.org |
General Approaches to Oxopiperazine Ring Construction
The construction of the oxopiperazine ring, or piperazinone scaffold, is a critical step in the synthesis of the target compounds. Various cyclization reactions have been developed for this purpose.
Cyclization Reactions in Piperazinone Scaffold Formation
Intramolecular cyclization is a common and effective method for forming the piperazinone ring. One such method is the Dieckmann cyclization of substructures of the type CH₂(CO)N(R)CH₂CH₂N(R')CO₂R''. nih.gov This reaction involves the base-promoted intramolecular condensation of a diester to form a β-keto ester, which in this case is the piperazinone ring.
Another powerful strategy is the intramolecular Michael addition. For example, a resin-bound dipeptoid containing a trans-4-bromo-2-butenoic acid moiety can undergo rapid 6-exo-trig cyclization upon deprotonation of the amide nitrogen, leading to the formation of a 2-oxopiperazine. researchgate.net
Furthermore, intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, catalyzed by a Brønsted acid, provides a metal-free route to 1,3-oxazinane-2,5-diones, which are closely related to piperazinones. google.comnih.gov This approach highlights the versatility of intramolecular cyclizations in synthesizing heterocyclic scaffolds.
Aza-Michael addition is another key cyclization strategy. For instance, the reaction between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt leads to the formation of chiral 2-substituted piperazines. rsc.org
Multicomponent Reactions for Diversified Oxopiperazine Libraries
Multicomponent reactions (MCRs) have become powerful tools in organic synthesis and drug discovery for rapidly generating complex molecules from simple starting materials in a single step. jocpr.comjocpr.com This approach is particularly well-suited for diversity-oriented synthesis (DOS), which aims to create libraries of structurally diverse compounds. jocpr.comjocpr.com MCRs offer high atom and step economy, making them efficient for building libraries of oxopiperazine derivatives. jocpr.com
An efficient and practical method for synthesizing tetra-substituted Δ5-2-oxopiperazines, which act as mimics of the bioactive β-turn structural motif in proteins, has been developed. researchgate.net This route is modular, allowing for the introduction of four different substituents to achieve a high degree of molecular diversity. researchgate.net Similarly, facile chemistry for assembling 2-oxopiperazine rings into the main chain of peptoid-like oligomers has been reported, which is suitable for creating high-quality combinatorial libraries. nih.govrsc.org These strategies underscore the power of MCRs in efficiently producing diverse libraries of 2-oxopiperazine-containing compounds for screening and lead optimization in drug discovery programs. jocpr.com
Photoredox Catalysis for Piperazine Core Functionalization
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis and functionalization of heterocyclic compounds, including piperazines. nsf.gov This methodology allows for the generation of radical intermediates under gentle conditions, enabling a range of transformations that are often challenging to achieve with traditional methods. A programmable approach to highly diversifiable piperazine cores has been described using organic photoredox catalysis, which avoids the need for pre-functionalized substrates. acs.orgacs.orgnih.gov This method can involve a direct substrate oxidation followed by a 6-endo-trig radical cyclization with in situ generated imines to furnish the product. acs.orgnih.gov
Photoredox catalysis also enables the direct C-H functionalization of the piperazine core. researchgate.netnsf.gov By leveraging the electronic differences between the nitrogen atoms in a protected piperazine, site-selective C-H alkylation can be achieved. researchgate.net The use of an organic acridinium (B8443388) photoredox catalyst allows for the direct oxidation of carbamate-protected amines to generate α-carbamyl radicals, which can then be coupled with various radical acceptors to install new substituents on the piperazine ring. researchgate.net
| Strategy | Catalyst Type | Key Transformation | Outcome | Reference |
|---|---|---|---|---|
| Programmable Piperazine Synthesis | Organic Photoredox Catalyst | 6-endo-trig radical cyclization | Diversifiable piperazine cores | acs.orgnih.gov |
| C-H Functionalization | Organic Acridinium Catalyst | Generation of α-carbamyl radicals | C-substituted piperazine cores | researchgate.net |
| Anti-Markovnikov Hydroamination | Organic Photoredox Catalyst | Hydroamination of ene-carbamates | Functionalized diamine precursors | acs.org |
Strategies Utilizing Cyclic Sulfamidates and Amino Acids
Cyclic sulfamidates are versatile building blocks in organic synthesis, serving as precursors to a variety of enantiopure heterocyclic compounds. nih.gov When combined with appropriate nucleophiles, they can provide direct access to functionalized lactams and other N-heterocycles. nih.govnih.gov For instance, heteroatom nucleophiles like amino esters can react with cyclic sulfamidates to provide concise access to enantiomerically pure piperazine scaffolds. nih.gov This methodology offers a powerful route for constructing the core structure of oxopiperazines from readily available chiral starting materials.
Amino acids are another fundamental source of chirality and building blocks for piperazine synthesis. A photoredox-based decarboxylative cyclization between amino-acid-derived diamines and various aldehydes can be used to access diverse C2-substituted piperazines. nsf.gov Additionally, a solid-phase synthetic route has been developed to incorporate 2-oxopiperazine moieties into peptoids using α-halo acids (derived from α-amino acids) and protected 1,2-diaminoethane. nih.gov This approach allows for the introduction of various side chains derived from both natural and unnatural amino acids, further expanding the chemical diversity of the resulting oxopiperazine-containing molecules. researchgate.net
Protecting Group Manipulation in N-Benzyloxycarbonyl Oxopiperazine Synthesis
The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups, such as amines, to prevent unwanted side reactions. The strategic manipulation of these protecting groups is crucial for the successful construction of the target molecule.
Application of the Benzyloxycarbonyl (Cbz) Group for Amine Protection
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. total-synthesis.comijacskros.com It is valued for its stability under a range of conditions and its susceptibility to removal under specific, mild conditions. ijacskros.com The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) or a related reagent like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), typically in the presence of a base. total-synthesis.comcommonorganicchemistry.com
The Cbz group is stable to basic conditions and most aqueous acidic media, making it orthogonal to other common protecting groups like Boc and Fmoc. total-synthesis.comijacskros.com This orthogonality is essential in multistep syntheses where different protecting groups need to be removed selectively. total-synthesis.com The primary method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which cleaves the benzyl C-O bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.comnih.gov This deprotection method is clean and efficient. The Cbz group is a key feature of this compound, where it protects one of the nitrogen atoms of the piperazine ring.
| Process | Common Reagents | Key Features | Reference |
|---|---|---|---|
| Protection (N-Cbz) | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N) | Forms a stable carbamate (B1207046) | total-synthesis.comijacskros.com |
| Protection (N-Cbz) | N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Offers alternative activation | commonorganicchemistry.com |
| Deprotection | H₂, Palladium on Carbon (Pd/C) | Mild, clean hydrogenolysis | nih.gov |
Reactivity Profile of the Carbamate Moiety
The carbamate group, structurally an "amide-ester" hybrid, possesses a unique reactivity profile. nih.gov It is characterized by good chemical and proteolytic stability, which stems from the resonance between the amide nitrogen and the carboxyl group. nih.govacs.org This delocalization of the nitrogen's non-bonded electrons into the carbonyl group gives the C-N bond partial double-bond character. nih.gov However, the presence of the ester oxygen makes carbamates more electrophilic and susceptible to nucleophilic attack than analogous amides. nih.gov The substituents on both the nitrogen and oxygen atoms of the carbamate can be varied to modulate its biological and pharmacokinetic properties. researchgate.net This tunable stability is a key reason for the prevalence of the carbamate motif in medicinal chemistry and as a protecting group in organic synthesis. nih.govresearchgate.net
Formation Mechanisms of Carbamate Esters
The synthesis of carbamates, including structures like this compound, can be achieved through several established methodologies. These routes often involve the formation of a reactive intermediate that is subsequently trapped by an alcohol or an amine.
Classical methods for carbamate synthesis rely on the use of phosgene (B1210022) derivatives like carbamoyl (B1232498) chlorides and chloroformates. ingentaconnect.com
Carbamoyl Chloride Route: In this method, a carbamoyl chloride (R₂NCOCl) is reacted with an alcohol or phenol (B47542) to yield the corresponding carbamate ester. nih.gov These reactions are analogous to those of acyl chlorides. wikipedia.org For sensitive reactants, N-substituted carbamoyl chlorides can be generated in situ before being reacted with phenols, providing a versatile one-pot procedure for O-aryl carbamates. researchgate.netorganic-chemistry.org
Chloroformate Route: Alternatively, a chloroformate ester (ROCOCl) can be reacted with a primary or secondary amine to form the carbamate. wikipedia.orgwikipedia.org This reaction typically requires a base to neutralize the hydrochloric acid byproduct. wikipedia.org For example, benzyl chloroformate is a common reagent used to introduce the carboxybenzyl (Cbz) protecting group onto an amine. wikipedia.org Benzyl carbamate itself is produced commercially by reacting benzyl chloroformate with ammonia. wikipedia.org
Table 1: Comparison of Carbamoyl Chloride and Chloroformate Routes
| Feature | Carbamoyl Chloride Route | Chloroformate Route |
| Reactants | Carbamoyl Chloride + Alcohol/Phenol | Chloroformate + Amine |
| Bond Formed | O-C(O) bond | N-C(O) bond |
| Byproduct | HCl | HCl |
| Key Application | Synthesis of O-aryl carbamates | Introduction of protecting groups (e.g., Cbz, Fmoc) |
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines, ureas, or carbamates via an isocyanate intermediate. wikipedia.orgnih.gov The reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgtestbook.com
The mechanism is understood to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The isocyanate generated can then be trapped by a nucleophile. If an alcohol is used as the trapping agent, a carbamate is formed. wikipedia.orgnih.gov
Acyl azides can be prepared from various carboxylic acid derivatives, such as acyl chlorides or hydrazides. nih.gov A significant advancement is the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot synthesis of carbamates directly from carboxylic acids without isolating the potentially unstable acyl azide intermediate. testbook.comorgsyn.org More recent protocols have employed di-tert-butyl dicarbonate (B1257347) and sodium azide to generate the acyl azide from a carboxylic acid, which then undergoes the rearrangement and trapping to yield the carbamate. organic-chemistry.org
Table 2: Key Steps in the Curtius Rearrangement for Carbamate Synthesis
| Step | Transformation | Reagents/Conditions | Intermediate/Product |
| 1 | Acyl Azide Formation | Carboxylic Acid + DPPA or Acyl Chloride + NaN₃ | Acyl Azide |
| 2 | Rearrangement | Heat (Thermal Decomposition) | Isocyanate + N₂ |
| 3 | Nucleophilic Trapping | Alcohol (R'-OH) | Carbamate |
Carbon Dioxide Utilization in Carbamate Synthesis
The use of carbon dioxide (CO₂) as a C1 building block represents an attractive, non-toxic, and economical alternative to phosgene-based methods for carbamate synthesis. ingentaconnect.compsu.edu These methods typically involve the activation of CO₂ and its subsequent reaction with amines and an electrophile.
The fundamental step in CO₂-based carbamate synthesis is the reaction between an amine and CO₂. psu.edu Primary and secondary amines react readily with CO₂ to form a carbamic acid ammonium (B1175870) salt. nih.gov Mechanistic studies suggest that this is a single-step, concerted reaction proceeding through a zwitterionic transition state to form carbamic acid. acs.org In anhydrous conditions, two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to deprotonate the carbamic acid, forming the carbamate salt. researchgate.net
The resulting carbamate anion is nucleophilic, but generally less so than the parent amine. nih.gov To achieve selective formation of the carbamate ester, the reaction is often carried out as a three-component coupling of an amine, CO₂, and an alkyl halide, frequently in the presence of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgacs.orgnih.gov The base facilitates the formation of the carbamate anion, which then reacts with the electrophile. acs.org
Photochemical methods offer an alternative strategy for CO₂ activation, enabling reactions under mild conditions. nih.gov One approach involves the use of a photoredox catalyst to facilitate the single-electron reduction of CO₂ to its highly reactive radical anion (CO₂•⁻). nih.gov
In a proposed mechanism for α-amino acid synthesis, an excited photoredox catalyst is quenched by an amine, generating an amine radical cation and the catalyst's radical anion. nih.gov The catalyst radical anion then reduces CO₂ to its radical anion. nih.gov Subsequent deprotonation of the amine radical cation yields an α-amino radical, which then undergoes a radical-radical coupling with the CO₂ radical anion to form the carboxylated product. nih.gov While this specific example leads to amino acids, it demonstrates the principle of photochemically-driven C-C bond formation using CO₂, a concept applicable to the synthesis of various carboxyl-containing compounds. nih.gov Other research has focused on developing specific molecular systems, such as certain zirconium complexes, that can activate and trap CO₂ to form carbamato complexes, sometimes with photochemical assistance. researchgate.net
Chemical Transformations of the Oxopiperazine Ring System
The oxopiperazine ring, containing a lactam functionality, presents specific sites for chemical modification. The carbonyl group and the nitrogen atoms are the primary centers of reactivity.
Nucleophilic Addition Reactions
The carbonyl group of the lactam in this compound is an amide carbonyl. Amides are generally less reactive towards nucleophiles than aldehydes or ketones due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Consequently, strong nucleophiles and forcing conditions are often required to effect addition reactions.
While specific examples of nucleophilic additions directly on this compound are not extensively documented in peer-reviewed literature, the general principles of amide reactivity suggest that reactions with powerful nucleophiles like Grignard reagents or organolithium compounds could potentially lead to the formation of hemiaminals or ring-opened products. However, such reactions are often complex and may result in a mixture of products.
Reductive amination, a common method for forming C-N bonds, typically involves the reaction of an amine with a ketone or aldehyde. masterorganicchemistry.com Given that this compound possesses a secondary amine within its ring system (at the N4 position), it could theoretically undergo reductive amination with a suitable carbonyl compound in the presence of a reducing agent like sodium triacetoxyborohydride. harvard.eduorganic-chemistry.org This would result in alkylation at the N4 position.
The Wittig reaction, which converts carbonyls to alkenes, is generally not effective with amides due to their low reactivity. masterorganicchemistry.comlibretexts.org
Table 1: Overview of Potential Nucleophilic Addition Reactions (Note: This table is based on general principles of amide reactivity, as specific examples with this compound are scarce in the literature.)
| Reaction Type | Nucleophile | Potential Product | General Applicability to Amides |
| Grignard Reaction | R-MgX | Hemiaminal or ring-opened amino ketone | Requires strong Grignard reagents and may lead to complex mixtures. |
| Reductive Amination | R₂C=O, [H] | N4-substituted piperazinone | Feasible at the N4-amine. |
| Wittig Reaction | Ph₃P=CR₂ | Alkene | Generally not reactive with amides. |
Condensation Reactions and Derivative Formation
Condensation reactions, such as the Knoevenagel or Mannich reactions, typically require an enolizable proton adjacent to a carbonyl group. In this compound, the position alpha to the carbonyl is a nitrogen atom, precluding the formation of a standard enolate.
However, the secondary amine at the N4 position can participate in Mannich-type reactions. The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. rsc.orgnih.gov In this context, this compound could act as the amine component, reacting with formaldehyde and a suitable carbon acid to yield an N4-substituted derivative.
Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, is not directly applicable to the carbonyl of the oxopiperazine ring due to its amide nature and lack of α-protons. sigmaaldrich.comwikipedia.orgorganic-chemistry.org
Electrophilic and Nucleophilic Substitution on the Benzyl Moiety
The benzyl group of this compound offers additional sites for chemical modification, both at the aromatic ring and the benzylic carbon.
Electrophilic Aromatic Substitution:
The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The benzyloxycarbonyl group (Cbz) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. However, the reaction conditions for such transformations must be carefully chosen to avoid cleavage of the Cbz protecting group. For instance, strong Lewis acids used in Friedel-Crafts reactions could potentially lead to debenzylation. ethz.chbeilstein-journals.org
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Benzyl Moiety
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | meta-nitro substituted derivative |
| Bromination | Br₂, FeBr₃ | meta-bromo substituted derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta-acyl substituted derivative (potential for Cbz cleavage) |
Nucleophilic Substitution at the Benzylic Position:
The most significant reaction at the benzylic position is the cleavage of the Cbz group, which is a widely used method for amine deprotection in peptide synthesis. total-synthesis.comorganic-chemistry.org This transformation is typically achieved through catalytic hydrogenolysis (e.g., H₂, Pd/C), which involves the nucleophilic attack of a hydride equivalent at the benzylic carbon, leading to the formation of toluene and the deprotected piperazinone. total-synthesis.com This reaction highlights the susceptibility of the benzylic C-O bond to nucleophilic cleavage.
Direct SN2-type nucleophilic substitution at the benzylic carbon with other nucleophiles is less common while the Cbz group is intact. However, the principles of benzylic reactivity suggest that under appropriate conditions, this position could be targeted. The benzylic position is stabilized for both radical and cationic intermediates, which enhances its reactivity in substitution reactions. khanacademy.org
Role as a Versatile Building Block in Target-Oriented Synthesis
In the realm of target-oriented synthesis, where the goal is the creation of a specific, often biologically active molecule, this compound offers a reliable and adaptable platform. The piperazine core is a common motif in many pharmaceuticals, and this building block provides a convenient entry point to this chemical space.
The structure of this compound is amenable to a range of chemical transformations, allowing for its conversion into a variety of other heterocyclic systems. The presence of the ketone and the secondary amine (after deprotection) provides two reactive handles for further chemical modifications. For instance, the ketone can undergo reactions such as reductions, Grignard additions, and Wittig reactions, leading to a host of substituted piperazines.
Furthermore, the piperazine ring itself can be a precursor to other bicyclic or fused heterocyclic systems. For example, condensation reactions with bifunctional reagents can lead to the formation of more complex ring systems. The synthesis of 5-oxopiperazine-2-carboxylates, which act as dipeptide mimics, highlights the utility of the oxopiperazine core in generating structurally diverse molecules with potential biological relevance.
A general scheme for the derivatization of the oxopiperazine core is presented below:
| Starting Material | Reagent/Condition | Product Type |
| This compound | 1. Deprotection (e.g., H₂, Pd/C) 2. Acylation/Alkylation of NH | N-substituted oxopiperazines |
| This compound | Grignard Reagent (R-MgBr) | Tertiary alcohols |
| This compound | Reducing Agent (e.g., NaBH₄) | Secondary alcohols |
| This compound | Wittig Reagent (Ph₃P=CHR) | Alkenyl-piperazines |
This table represents potential synthetic pathways and is for illustrative purposes.
The rigid, yet modifiable, nature of the this compound scaffold makes it an excellent foundation for the construction of larger, more complex molecules. In medicinal chemistry, the piperazine moiety is often used as a linker or a central core to which various functional groups are attached to interact with biological targets.
For example, in the development of novel therapeutic agents, the oxopiperazine scaffold can be elaborated with pharmacophoric groups to create compounds with desired biological activities. The synthesis of histone deacetylase (HDAC) inhibitors has utilized similar piperidine-based scaffolds, where the core structure is decorated with a zinc-binding group and a surface recognition cap. This approach demonstrates how a core building block can be systematically modified to achieve a specific biological function.
Design Principles for Utilizing this compound
The effective use of this compound in organic synthesis relies on a set of design principles that leverage its inherent chemical properties. These principles guide the rational design of new molecules and the exploration of chemical space.
Rational drug design often involves the use of known pharmacophores or privileged scaffolds that are known to interact with specific classes of biological targets. The piperazine ring is considered a privileged scaffold due to its presence in numerous approved drugs. This compound provides a synthetically accessible starting point for incorporating this privileged scaffold into new molecular designs.
The design process typically involves identifying a biological target and then designing a molecule that can interact with it. The oxopiperazine core can serve as the central framework, with substituents at various positions tailored to optimize binding affinity and selectivity. For instance, the nitrogen atoms and the carbonyl group can participate in hydrogen bonding interactions with a protein target, while substituents on the ring can be designed to fit into specific binding pockets.
To explore the chemical space around a particular scaffold, chemists often employ library synthesis, where a large number of related compounds are synthesized in parallel. This compound is well-suited for this approach due to its potential for diversification at multiple positions.
By systematically varying the substituents on the piperazine ring, a library of compounds can be generated and screened for biological activity. This approach allows for the rapid identification of structure-activity relationships (SAR) and the optimization of lead compounds. The development of diverse 5-oxopiperazine-2-carboxylates serves as an example of how a core scaffold can be used to generate a library of compounds with a wide range of substituents.
An illustrative example of a library synthesis approach is shown below:
| Scaffold | R¹ Group | R² Group | Resulting Library |
| Oxopiperazine Core | H, Me, Et, Ph | H, Me, Et, Ph | A diverse set of N- and C-substituted oxopiperazines |
| Oxopiperazine Core | Aryl, Heteroaryl | Alkyl, Cycloalkyl | Compounds with varied steric and electronic properties |
This table is a conceptual representation of a library synthesis strategy.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of "Benzyl 2-oxopiperazine-1-carboxylate" in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.
While a publicly available, fully assigned experimental spectrum for "this compound" is not readily found in the reviewed literature, the expected spectral data can be predicted based on the known values for its constituent fragments: the benzyl (B1604629) group and the 2-oxopiperazine ring.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the three sets of methylene protons within the piperazine (B1678402) ring.
Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.30-7.45 ppm, integrating to 5 protons, is expected.
Benzylic Protons (-CH₂-Ph): A singlet at approximately δ 5.1-5.4 ppm, corresponding to the two benzylic protons, is characteristic. rsc.org
Piperazine Ring Protons: The four methylene groups of the piperazine ring are expected to appear as distinct multiplets in the δ 3.0-4.5 ppm region. The protons adjacent to the nitrogen atoms and the carbonyl group will exhibit different chemical shifts due to their varied electronic environments.
Expected ¹³C NMR Spectral Data:
The carbon-13 NMR spectrum will complement the proton data, providing a count of the unique carbon environments.
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm, is indicative of the amide carbonyl group.
Carbamate (B1207046) Carbonyl (N-COO-): The carbonyl carbon of the benzyloxycarbonyl group is expected around δ 155 ppm.
Aromatic Carbons: The carbons of the phenyl ring will resonate in the δ 127-136 ppm range. The ipso-carbon (attached to the benzylic methylene) will be distinct from the ortho, meta, and para carbons. chemicalbook.com
Benzylic Carbon (-CH₂-Ph): The benzylic carbon signal is anticipated around δ 67 ppm. rsc.org
Piperazine Ring Carbons: The methylene carbons of the piperazine ring will appear in the δ 40-55 ppm region.
A detailed two-dimensional NMR analysis, including COSY, HSQC, and HMBC experiments, would be required for the definitive assignment of all proton and carbon signals, confirming the structural integrity of "this compound".
Interactive Data Table: Predicted NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl Protons | 7.30 - 7.45 (m, 5H) | 127.0 - 129.0, 136.0 (ipso) |
| Benzylic CH₂ | 5.10 - 5.40 (s, 2H) | ~67.0 |
| Piperazine CH₂ (adjacent to N-Cbz) | 3.80 - 4.20 (m, 2H) | ~45.0 - 50.0 |
| Piperazine CH₂ (adjacent to C=O) | 3.30 - 3.60 (m, 2H) | ~40.0 - 45.0 |
| Piperazine CH₂ (adjacent to NH) | 3.00 - 3.30 (m, 2H) | ~40.0 - 45.0 |
| Amide C=O | - | 165.0 - 170.0 |
| Carbamate C=O | - | ~155.0 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in "this compound". These methods are complementary and allow for a detailed analysis of the molecule's vibrational modes.
Infrared (IR) Spectroscopy:
The IR spectrum is particularly useful for identifying the characteristic stretching vibrations of the carbonyl groups and the N-H bond.
C=O Stretching (Amide): A strong absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of a cyclic amide (lactam).
C=O Stretching (Carbamate): Another strong absorption band, corresponding to the carbonyl of the benzyloxycarbonyl group, should appear at a higher frequency, typically around 1700-1720 cm⁻¹.
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ is anticipated for the N-H stretch of the secondary amine in the piperazine ring.
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
C-O Stretching: The C-O single bond stretches of the carbamate will be visible in the 1200-1300 cm⁻¹ region. nih.gov
Raman Spectroscopy:
Raman spectroscopy often provides better signals for non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The C-C stretching vibrations of the benzene (B151609) ring are expected to produce strong signals in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.
C-C Stretching: Aliphatic C-C stretching vibrations within the piperazine ring and the benzyl group will appear in the 800-1200 cm⁻¹ range. researchgate.net
A study on the closely related "benzyl-3-oxopyperazine-1-carboxylate" reported C-C stretching vibrations at 1645 & 1215 cm⁻¹ in the FTIR spectrum and at 1639, 1604, and 1212 cm⁻¹ in the FT-Raman spectrum. researchgate.net
Interactive Data Table: Key Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
| N-H Stretch | 3200 - 3400 | Weak | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Strong | Phenyl Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Methylene Groups |
| Carbamate C=O Stretch | 1700 - 1720 | Moderate | N-Cbz group |
| Amide C=O Stretch | 1650 - 1680 | Moderate | Oxopiperazine Ring |
| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | Strong | Phenyl Ring |
| C-O Stretch | 1200 - 1300 | Weak | Carbamate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful technique for determining the molecular weight of "this compound" and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₂H₁₄N₂O₃) is 234.25 g/mol .
Upon ionization, typically by electrospray ionization (ESI) or electron impact (EI), the molecule will form a molecular ion ([M]⁺ or [M+H]⁺). Subsequent fragmentation of this ion provides a characteristic fingerprint.
Expected Fragmentation Pathways:
Benzylic Cleavage: A very common and characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond to form the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum. The corresponding loss of the benzyl group would result in a fragment ion.
Decarboxylation: Loss of carbon dioxide (CO₂) from the carbamate group is another plausible fragmentation pathway.
Piperazine Ring Fragmentation: The piperazine ring can undergo several characteristic cleavages. These include the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or fragments containing the amide group. Cleavage of the C-N bonds within the piperazine ring is expected. nih.gov For piperazine derivatives, common fragment ions are observed at m/z 70 and m/z 56. nih.gov
The analysis of these fragment ions allows for the confirmation of the different structural motifs within "this compound".
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment | Origin |
| 235 | [M+H]⁺ | Protonated molecular ion |
| 191 | [M+H - CO₂]⁺ | Loss of carbon dioxide |
| 143 | [M - C₇H₇O]⁺ | Loss of benzyloxy radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (benzyl cation) |
| 70, 56 | Piperazine ring fragments | Cleavage of the piperazine ring |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
The conformation of the piperazine ring and the orientation of the bulky benzyloxycarbonyl group are of key interest. The 2-oxopiperazine ring is expected to adopt a non-planar conformation, likely a distorted chair or boat form, to minimize steric strain. NMR studies on related 2-oxopiperazine-containing peptides have shown that these cyclic systems can adopt specific conformations, such as an inverse gamma-turn, in solution.
In the crystalline state, molecules of "this compound" will be held together by a network of intermolecular interactions.
Hydrogen Bonding: The secondary amine (N-H) in the piperazine ring is a hydrogen bond donor, and the oxygen atoms of the amide and carbamate carbonyls are hydrogen bond acceptors. This is likely to lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice.
π-π Stacking: The phenyl rings of the benzyl groups are capable of engaging in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions are a significant cohesive force in the crystals of many aromatic compounds.
C-H···O and C-H···π Interactions: Weaker interactions, such as those between C-H bonds and the oxygen atoms of the carbonyl groups or the π-system of the aromatic ring, will also contribute to the stability of the crystal lattice.
The interplay of these various intermolecular forces will dictate the specific crystal packing arrangement and the resulting macroscopic properties of the solid material.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No published studies were found that specifically detail the use of quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, to investigate the electronic structure of Benzyl (B1604629) 2-oxopiperazine-1-carboxylate. Such studies would typically yield data on molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, which are crucial for predicting the molecule's reactivity.
Molecular Modeling and Conformational Analysis
There is a lack of specific research on the molecular modeling and detailed conformational analysis of Benzyl 2-oxopiperazine-1-carboxylate. A comprehensive conformational search, which could be performed using molecular mechanics or more advanced quantum mechanical methods, would be necessary to identify the low-energy conformers of the molecule. This analysis would be critical for understanding its three-dimensional structure and how it might interact with biological targets or other molecules.
Reaction Mechanism Elucidation through Computational Chemistry
No computational studies elucidating the reaction mechanisms involving this compound have been published. Such research would involve mapping the potential energy surface for its formation or subsequent reactions, identifying transition states, and calculating activation energies. This information is vital for optimizing reaction conditions and understanding the underlying chemical transformations.
Q & A
Q. What are the recommended synthetic methodologies for Benzyl 2-oxopiperazine-1-carboxylate?
The compound can be synthesized via acylation of 2-oxopiperazine with benzyl chloroformate under basic conditions. A typical procedure involves dissolving 2-oxopiperazine in dichloromethane, adding triethylamine as a base, and reacting with benzyl chloroformate at 0–5°C. The product is purified by recrystallization or column chromatography . Optimization of reaction time, temperature, and stoichiometry is critical for yields >90% .
Q. How is the structural integrity of this compound validated?
Key analytical techniques include:
Q. What safety protocols are essential for handling this compound?
Based on analogous piperazine derivatives:
- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
- Storage : Keep in airtight containers at RT, away from oxidizers.
- First aid : Flush eyes with water for 15 minutes upon exposure; wash skin with soap and water .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of derivatives?
Substituent orientation (e.g., cis vs. trans isomers) can be controlled by:
Q. What computational tools predict the compound’s reactivity in medicinal chemistry applications?
Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) calculates:
- Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites.
- Transition-state energies : For reaction feasibility (e.g., hydrolysis kinetics at pH 7.4) .
- Molecular docking : To simulate interactions with biological targets (e.g., protease enzymes) .
Q. How can researchers resolve contradictions in reported reaction yields or spectral data?
- Reproducibility checks : Standardize solvents, temperatures, and purification methods.
- Cross-validation : Compare NMR data with Cambridge Structural Database entries (e.g., Mercury software ).
- Impurity profiling : Use HPLC-MS to detect side products (e.g., N-benzyl byproducts from over-alkylation) .
Q. What experimental strategies elucidate its mechanism in biological systems?
- Kinetic studies : Monitor enzyme inhibition via fluorometric assays (e.g., trypsin-like proteases).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) with target proteins.
- Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent/base ratios).
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
- Safety Compliance : Follow REACH guidelines for waste disposal (e.g., incineration with scrubbers ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
